Clozapine-D4

説明

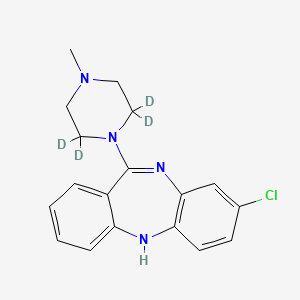

Clozapine-d4 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of clozapine and its metabolites .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clozapine-d4 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium oxide (D2O) as a solvent and deuterated reagents is common in industrial settings to achieve high deuterium incorporation .

化学反応の分析

反応の種類: クロザピン-d4は、重水素化されていない対応物と同様のさまざまな化学反応を起こします。これらには次のものがあります。

酸化: クロザピン-d4は酸化されてクロザピン-N-オキシドを形成する可能性があります。

還元: 還元反応はクロザピン-N-オキシドをクロザピン-d4に戻すことができます。

置換: 求核置換反応はピペラジン環で起こり得ます.

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)または他の酸化剤を穏やかな条件下で使用します。

還元: 水素化ホウ素ナトリウム(NaBH4)または他の還元剤。

主要な生成物:

酸化: クロザピン-N-オキシド-d4。

還元: クロザピン-d4。

科学的研究の応用

Pharmacological Mechanism

Clozapine is classified as an atypical antipsychotic, effective in approximately 30% to 60% of patients with treatment-resistant schizophrenia. Its mechanism of action involves multiple neurotransmitter systems, with a notable affinity for the dopamine D4 receptor, which is about ten times higher than its affinity for D2 and D3 receptors . This unique binding profile contributes to clozapine's efficacy in alleviating both positive and negative symptoms of schizophrenia without inducing significant extrapyramidal side effects .

Variability in Response

Research indicates that individual responses to clozapine can vary significantly due to genetic factors, particularly polymorphisms in the dopamine D4 receptor gene (DRD4). A study involving 50 schizophrenia patients revealed that specific genotypes correlated with differences in therapeutic response to clozapine treatment . This suggests that genetic testing could potentially guide personalized treatment strategies.

Clinical Studies

Several clinical studies have explored the efficacy of clozapine and its relationship with the D4 receptor:

- Study on D4 Antagonists : A multicenter trial evaluated the selective D4 dopamine receptor antagonist L-745,870 but found it ineffective as an antipsychotic compared to placebo, highlighting the complexity of targeting this receptor for therapeutic gain .

- GABA Modulation : Clozapine's beneficial effects may also be mediated through modulation of GABAergic transmission via D4 receptors. Localization studies have shown that D4 receptors are present in GABAergic neurons across various brain regions implicated in schizophrenia .

Case Studies

- Patient Response Variability : A cohort study on patients refractory to traditional antipsychotics indicated that those with certain DRD4 gene variants exhibited significant differences in their response to clozapine therapy. This variability underscores the importance of considering genetic factors when prescribing clozapine .

- Longitudinal Analysis : Another longitudinal study tracked patients over time and found that those with higher baseline levels of clozapine showed improved outcomes on the Brief Psychiatric Rating Scale. This supports the notion that plasma concentration correlates with therapeutic efficacy .

Data Tables

The following table summarizes key findings from various studies regarding the relationship between clozapine, its affinity for dopamine receptors, and patient outcomes.

作用機序

クロザピン-d4はクロザピンと同様に、脳内の複数の神経伝達物質受容体を拮抗することによって作用します。セロトニン(5-HT2A)およびドーパミン(D4)受容体に対して高い親和性を持ち、統合失調症の陽性症状と陰性症状の軽減に役立ちます。 さらに、ヒスタミン、ムスカリン、およびアドレナリン受容体と相互作用し、その独特の薬理学的プロファイルに貢献します .

6. 類似の化合物との比較

クロザピン-d4は、他の重水素化されたおよび重水素化されていない抗精神病薬と比較されます。

クロザピン: 臨床設定で広く使用されている非重水素化形態。

オランザピン: 類似の受容体プロファイルを持つ別の非定型抗精神病薬ですが、副作用のプロファイルが異なります。

クエチアピン: 鎮静作用で知られており、躁うつ病に使用されます。

リスペリドン: ドーパミン受容体に対する親和性が高く、さまざまな精神疾患に使用されます.

独自性: クロザピン-d4の重水素標識は、研究設定での正確な定量と代謝研究に特に役立ちます。 その独特の受容体結合プロファイルと治療抵抗性統合失調症の治療における有効性は、他の抗精神病薬とは異なります .

類似化合物との比較

Clozapine-d4 is compared with other deuterated and non-deuterated antipsychotic compounds:

Clozapine: The non-deuterated form, widely used in clinical settings.

Olanzapine: Another atypical antipsychotic with a similar receptor profile but different side effect profile.

Quetiapine: Known for its sedative properties and used in bipolar disorder.

Risperidone: Has a higher affinity for dopamine receptors and is used in various psychiatric conditions.

Uniqueness: this compound’s deuterium labeling makes it particularly valuable in research settings for precise quantification and metabolic studies. Its unique receptor binding profile and effectiveness in treatment-resistant schizophrenia set it apart from other antipsychotics .

生物活性

Clozapine-D4 is a deuterated form of clozapine, an atypical antipsychotic primarily used to treat treatment-resistant schizophrenia. Its biological activity is closely linked to its interaction with various neurotransmitter receptors, particularly the dopamine D4 receptor. This article explores the biological activity of this compound, focusing on its pharmacodynamics, genetic factors influencing its efficacy, and relevant case studies.

Pharmacodynamics

Clozapine exhibits a unique pharmacological profile characterized by its high affinity for multiple receptors:

- Dopamine Receptors : Clozapine has a tenfold higher affinity for the dopamine D4 receptor compared to D2 and D3 receptors, which is significant in the context of schizophrenia treatment. This high affinity suggests that this compound may exert its therapeutic effects through modulation of dopaminergic pathways, particularly in the mesocorticolimbic region associated with schizophrenia symptoms .

- Serotonin Receptors : It also interacts with serotonin receptors, notably 5-HT2A and 5-HT2C, which contribute to its efficacy in alleviating both positive and negative symptoms of schizophrenia .

- Glutamatergic and Muscarinic Activity : Clozapine's effects are further enhanced by its action on glutamatergic and muscarinic neurotransmission, making it distinct from traditional antipsychotics .

Genetic Factors Influencing Efficacy

The variability in response to this compound can be attributed to genetic polymorphisms, particularly in the dopamine D4 receptor gene (DRD4). Research indicates:

- Polymorphisms : Variations in the DRD4 gene may influence individual responses to clozapine treatment. For instance, certain polymorphisms have been associated with differential responses in schizophrenia patients treated with clozapine .

- Cytochrome P450 Metabolism : The metabolism of clozapine is significantly affected by cytochrome P450 1A2 activity. Genetic variability in this enzyme can lead to substantial differences in plasma levels of clozapine, impacting therapeutic outcomes .

Case Studies

Several case studies highlight the clinical application and effectiveness of this compound:

- Case Study on Treatment-Resistant Schizophrenia : A 40-year-old female patient diagnosed with treatment-resistant schizophrenia (TRS) and 22q11.2 deletion syndrome showed marked improvement after being switched to Clozapine. The gradual titration of the drug resulted in significant symptom reduction without adverse effects, demonstrating its efficacy even in complex cases .

- Pharmacogenetic Insights : A study involving 149 patients examined the relationship between DRD4 polymorphisms and clozapine response. Although no direct association was found between specific genotypes and treatment outcomes, the research underscored the importance of genetic factors in tailoring clozapine therapy .

Data Table: Biological Activity Overview

| Receptor Type | Affinity (Ki) | Role in Schizophrenia |

|---|---|---|

| Dopamine D2 | ~115 nM | Mediates positive symptoms |

| Dopamine D3 | ~150 nM | Involved in emotional regulation |

| Dopamine D4 | ~11.5 nM | Potential target for negative symptoms |

| Serotonin 5-HT2A | ~50 nM | Modulates mood and cognition |

| NMDA Receptors | Potentiation | Enhances glutamatergic transmission |

特性

IUPAC Name |

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUDBNBUXVUHMW-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135565 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204395-52-8 | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204395-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does clozapine interact with dopamine receptors, and what is its binding affinity compared to other antipsychotics?

A: Clozapine exhibits antagonist activity at dopamine receptors, particularly displaying a higher affinity for the D4 receptor compared to other subtypes like D2 and D3. [] Research suggests clozapine demonstrates a preference for the D4 receptor over D2 and D3, as indicated by its binding profile. [] For instance, eticlopride shows a stronger binding affinity for D2 over D3 and D4, while clozapine shows the highest affinity for D4. [] This distinct binding profile might contribute to clozapine's unique pharmacological profile and clinical effects compared to other antipsychotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。